molecular formula C20H19BrN2O4 B15157698 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine

5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine

Cat. No.: B15157698
M. Wt: 431.3 g/mol
InChI Key: JFNCTRUUYUOPGP-UHFFFAOYSA-N
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Description

5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine is a heterocyclic organic compound with the molecular formula C20H19BrN2O4 It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and two 4-methoxybenzyl groups attached to the 2- and 4-positions via oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.

    Protection of Hydroxyl Groups: The hydroxyl groups of 4-methoxybenzyl alcohol are protected using a suitable protecting group.

    Nucleophilic Substitution: The protected 4-methoxybenzyl alcohol is then reacted with 5-bromopyrimidine under basic conditions to form the desired product.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: Similar structure but with only one 4-methoxybenzyl group.

    5-Bromo-2-(4-methoxybenzylamino)pyrimidine: Similar structure but with an amino group instead of an oxygen atom linking the 4-methoxybenzyl group.

Uniqueness

5-Bromo-2,4-bis((4-methoxybenzyl)oxy)pyrimidine is unique due to the presence of two 4-methoxybenzyl groups, which can influence its reactivity and potential applications. The dual substitution pattern can provide additional sites for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

5-bromo-2,4-bis[(4-methoxyphenyl)methoxy]pyrimidine

InChI

InChI=1S/C20H19BrN2O4/c1-24-16-7-3-14(4-8-16)12-26-19-18(21)11-22-20(23-19)27-13-15-5-9-17(25-2)10-6-15/h3-11H,12-13H2,1-2H3

InChI Key

JFNCTRUUYUOPGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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